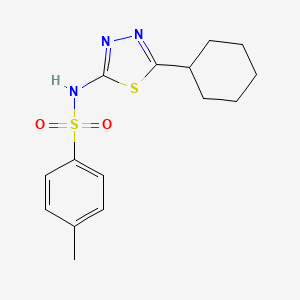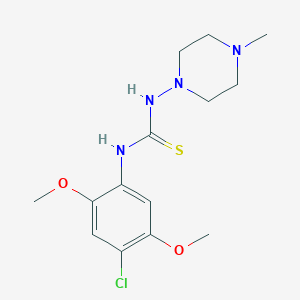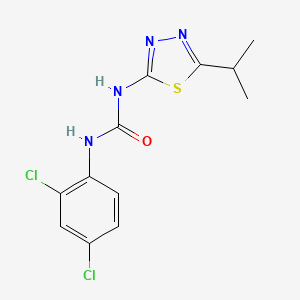![molecular formula C15H15NO2 B5794585 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, also known as PDKI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDKI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is believed to act as a partial agonist at several key receptors in the brain, including the dopamine and serotonin receptors. This activity may underlie the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. These effects are thought to be mediated by the compound's activity at key receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has several advantages as a research tool, including its selectivity for key receptors in the brain and its ability to produce specific effects on behavior and physiology. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential directions for future research on 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, including:
1. Investigation of the compound's effects on specific neurotransmitter systems in the brain.
2. Development of more selective analogs of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione for use in research and potential therapeutic applications.
3. Study of the compound's effects on behavior and physiology in animal models of neurological and psychiatric disorders.
4. Investigation of the compound's potential as a tool for studying the role of specific receptors in the brain.
5. Exploration of the compound's potential as a therapeutic agent for a range of neurological and psychiatric disorders.
In conclusion, 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is a promising compound for scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further investigation of the compound's mechanism of action and potential therapeutic applications is warranted, and may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized through a variety of methods, including the reaction of indene-1,3-dione with pyrrolidine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione requires specialized knowledge and equipment, and should only be attempted by trained professionals.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit activity at several key receptors in the brain, including the dopamine and serotonin receptors. This activity has led to interest in 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione as a potential treatment for a range of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(1-pyrrolidin-1-ylethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(16-8-4-5-9-16)13-14(17)11-6-2-3-7-12(11)15(13)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNJMHHOSEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)


![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
